molecular formula C16H22N2O6S B2577632 N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 2309750-92-1

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B2577632
CAS No.: 2309750-92-1
M. Wt: 370.42
InChI Key: QWHFALDIYBZSSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzenesulfonamide derivative characterized by:

  • A sulfonamide group (–SO₂NH–), which often serves as a hydrogen-bond acceptor or pharmacophore in medicinal chemistry.
  • A polyethylene glycol (PEG)-like linker (–OCH₂CH₂–)², enhancing solubility and flexibility.
  • A terminal 2,5-dioxopyrrolidin-1-yl group, a reactive moiety commonly used in bioconjugation (e.g., NHS esters for amine coupling) .

Its structural complexity suggests applications in drug delivery, targeted therapies, or covalent inhibitor design.

Properties

IUPAC Name

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O6S/c1-12-3-4-13(23-2)14(11-12)25(21,22)17-7-9-24-10-8-18-15(19)5-6-16(18)20/h3-4,11,17H,5-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHFALDIYBZSSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCOCCN2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide is a complex organic compound featuring a pyrrolidine core. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H24N2O8S
  • Molecular Weight : 438.47 g/mol
  • CAS Number : 1345681-76-6

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in the body. The presence of the dioxopyrrolidine moiety suggests potential interactions with ion channels and receptors, which may underlie its pharmacological effects.

Anticonvulsant Activity

Research indicates that derivatives of 2,5-dioxopyrrolidin-1-yl compounds exhibit significant anticonvulsant properties. For instance, a related compound demonstrated efficacy in several seizure models:

  • Maximal Electroshock (MES) Test : ED50 = 23.7 mg/kg
  • Pentylenetetrazole-Induced Seizures : ED50 = 59.4 mg/kg
  • 6 Hz Seizures : ED50 = 22.4 mg/kg

The mechanism for these effects is believed to involve the modulation of sodium/calcium currents and antagonism of the TRPV1 receptor, leading to reduced neuronal excitability and seizure prevention .

Antinociceptive Activity

In addition to anticonvulsant effects, the compound has shown promising results in pain models:

  • Formalin-Induced Tonic Pain : Significant reduction in pain response was observed, suggesting potential applications in neuropathic pain management .

Case Studies and Research Findings

StudyFindings
Study on Anticonvulsant Activity A focused set of hybrid pyrrolidine derivatives demonstrated broad-spectrum protective activity in mouse models, indicating potential for epilepsy treatment.
Pain Management Research The lead compound exhibited significant antinociceptive effects in formalin-induced pain models, highlighting its therapeutic potential in pain management .

ADME-Tox Properties

The compound has been evaluated for its absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties. In vitro assays suggest favorable pharmacokinetic profiles, making it a candidate for further development in therapeutic applications .

Scientific Research Applications

Pharmacological Applications

  • Anticonvulsant Activity
    • Recent studies have indicated that derivatives of 2,5-dioxopyrrolidin compounds exhibit anticonvulsant properties. For instance, similar compounds have been tested in maximal electroshock seizure models, demonstrating significant efficacy with ED50 values indicating their potency in preventing seizures .
    • The compound's structure suggests potential interactions with sodium channels, which are critical in the modulation of neuronal excitability. This aligns with findings from other studies that have shown related compounds affecting sodium channel kinetics positively impacting seizure control .
  • Analgesic Properties
    • There is emerging evidence that compounds containing the dioxopyrrolidine structure can exhibit analgesic effects. A study highlighted the antinociceptive activity of similar derivatives in formalin pain models, suggesting that this compound may also possess pain-relieving properties .
  • Psychopharmacological Potential
    • The compound's structural components may allow it to cross the blood-brain barrier effectively, making it a candidate for further research into its potential as an anxiolytic or antidepressant agent. Compounds with similar structures have been explored for their psychotropic effects .

Case Studies and Experimental Findings

StudyApplicationFindings
Study on 3-methyl- and 3-ethyl derivativesAnticonvulsantDemonstrated broad-spectrum activity across preclinical seizure models with specific derivatives showing high potency (ED50 values ranging from 32.08 mg/kg to 40.34 mg/kg) .
Investigation of sodium channel interactionsAnalgesicCompounds were shown to transition sodium channels into a slow-inactivated state, providing insights into their potential as analgesics .
Psychopharmacological assessmentsAnxiolytic effectsSimilar compounds have been linked to improvements in anxiety-like behaviors in animal models, warranting further exploration of this compound's effects .

Comparison with Similar Compounds

Bis(2-(2-(2-(3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropoxy)ethoxy)ethoxy)ethyl) C60–malonate

  • Structural Similarities :
    • Shares the 2,5-dioxopyrrolidin-1-yl group for covalent conjugation.
    • Uses a PEG-based linker (–OCH₂CH₂–) to enhance hydrophilicity .
  • Key Differences: The target compound is a benzenesulfonamide, while the analog is a C60–malonate fullerene derivative.

N-Adamantanyl Carbamate Derivatives

  • Structural Similarities :
    • Both feature ethylene glycol linkers (–OCH₂CH₂–) for solubility modulation .
  • Key Differences :
    • The adamantanyl series incorporates a tert-butyl carbamate and adamantane group , increasing lipophilicity and membrane permeability.
    • The target compound’s dioxopyrrolidine group offers reactivity, whereas adamantane enhances steric bulk and metabolic stability .
  • Functional Implications :
    • Adamantane derivatives are often used in antiviral or CNS-targeting drugs, while the target compound’s sulfonamide may favor protease or kinase inhibition.

Benzimidazole Sulfonamide Derivatives

  • Structural Similarities :
    • Both contain sulfonamide and methoxy groups on aromatic rings .
  • Key Differences :
    • The benzimidazole analogs integrate a fused heterocyclic core , enhancing rigidity and electronic effects.
    • The target compound lacks the pyridinylmethanesulfinyl substituent, which in analogs modulates receptor binding .
  • Functional Implications :
    • Benzimidazole sulfonamides are proton pump inhibitors (e.g., omeprazole derivatives), whereas the target compound’s flexible linker may suit allosteric modulation.

Peptidomimetic Sulfonamides

  • Structural Similarities :
    • Both utilize sulfonamide groups and hydrophilic linkers .
  • Key Differences: The peptidomimetics (e.g., compounds m–o) incorporate tetrahydropyrimidin-1-yl and phenoxyacetamido groups, favoring peptide-like interactions. The target compound’s dioxopyrrolidine is smaller and more reactive than the peptidomimetics’ bulky side chains .
  • Functional Implications :
    • Peptidomimetics target proteases or GPCRs, while the target compound’s design may prioritize covalent binding or solubility.

Phosphonothioate Derivatives

  • Structural Similarities :
    • Both contain branched alkyl chains and sulfonyl/sulfonamide-like groups .
  • Key Differences: The phosphonothioate analog has a chloride counterion and isopropylphosphonothioate, enhancing stability in acidic environments. The target compound’s dioxopyrrolidine is absent here, replaced by a quaternary ammonium group .

4-Amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxy-benzamide

  • Structural Similarities :
    • Both have methoxybenzene cores and sulfonamide/sulfonyl groups .
  • Key Differences :
    • The benzamide analog replaces the ethylene glycol linker with a pyrrolidinylmethyl group, increasing basicity and CNS penetration.
    • The ethylsulfonyl group in the analog may enhance metabolic stability compared to the target’s methyl group .
  • Functional Implications :
    • The benzamide’s structure suggests serotonin receptor modulation, while the target compound’s design may favor solubility or conjugation.

Q & A

Q. What mechanistic insights explain the compound’s selectivity for specific protein targets?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (KdK_d). Mutagenesis studies on target proteins (e.g., alanine scanning) identify critical residues. Competitive inhibition assays with fluorescent probes (e.g., FITC-labeled analogs) further elucidate binding modes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.